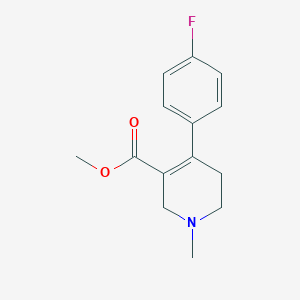![molecular formula C11H13F3N2 B374031 1-[3-(Trifluorométhyl)phényl]pipérazine CAS No. 15532-75-9](/img/structure/B374031.png)
1-[3-(Trifluorométhyl)phényl]pipérazine
Vue d'ensemble
Description
La 1-(3-trifluorométhylphényl)pipérazine est un composé synthétique appartenant à la classe chimique des phénylpipérazines. C'est une pipérazine substituée, souvent utilisée en combinaison avec la benzylpipérazine comme alternative à la drogue illicite 3,4-méthylènedioxyméthamphétamine . Ce composé est connu pour ses propriétés psychoactives et a été utilisé à des fins récréatives .
Applications De Recherche Scientifique
La 1-(3-trifluorométhylphényl)pipérazine a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse d'autres composés chimiques.
Industrie : Elle est utilisée dans le développement de capteurs pour détecter les substances psychoactives.
5. Mécanisme d'action
La 1-(3-trifluorométhylphényl)pipérazine exerce ses effets principalement par son interaction avec les récepteurs de la sérotonine. Elle a une affinité pour plusieurs sous-types de récepteurs de la sérotonine, notamment 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A et 5-HT2C . Elle fonctionne comme un agoniste complet à la plupart de ces sites, à l'exception du récepteur 5-HT2A, où elle agit comme un agoniste partiel ou un antagoniste faible . Cette interaction conduit à la libération de sérotonine, contribuant à ses effets psychoactifs .
Analyse Biochimique
Biochemical Properties
1-[3-(Trifluoromethyl)phenyl]piperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes, proteins, and other biomolecules. Notably, 1-[3-(Trifluoromethyl)phenyl]piperazine has a high affinity for serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . Additionally, 1-[3-(Trifluoromethyl)phenyl]piperazine binds to the serotonin transporter (SERT) and evokes the release of serotonin . These interactions highlight its role in modulating serotoninergic signaling pathways.
Cellular Effects
1-[3-(Trifluoromethyl)phenyl]piperazine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In animal studies, 1-[3-(Trifluoromethyl)phenyl]piperazine has been shown to produce anxiety-like responses, alter thermoregulation, and have weak effects on the cardiovascular system . It also reduces locomotor activity and produces aversive effects in animals . These cellular effects are primarily mediated through its interaction with serotonin receptors and the subsequent modulation of serotonin levels.
Molecular Mechanism
The molecular mechanism of action of 1-[3-(Trifluoromethyl)phenyl]piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, 1-[3-(Trifluoromethyl)phenyl]piperazine binds to serotonin receptors and the serotonin transporter, leading to the release of serotonin . This increase in serotonin levels results in the activation of downstream signaling pathways, which can influence various physiological processes. Additionally, 1-[3-(Trifluoromethyl)phenyl]piperazine’s interaction with the serotonin transporter may inhibit the reuptake of serotonin, further enhancing its effects on serotoninergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Trifluoromethyl)phenyl]piperazine can change over time. Studies have shown that 1-[3-(Trifluoromethyl)phenyl]piperazine is relatively stable under standard laboratory conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to 1-[3-(Trifluoromethyl)phenyl]piperazine can lead to desensitization of serotonin receptors and alterations in serotoninergic signaling . These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 1-[3-(Trifluoromethyl)phenyl]piperazine vary with different dosages in animal models. At low doses, it primarily acts as a serotonin receptor agonist, producing mild stimulant effects . At higher doses, 1-[3-(Trifluoromethyl)phenyl]piperazine can induce adverse effects such as anxiety, nausea, and vomiting . In some cases, high doses of 1-[3-(Trifluoromethyl)phenyl]piperazine have been associated with seizures and other toxic effects . These dosage-dependent effects underscore the need for careful consideration of dosage when studying the compound’s pharmacological properties.
Metabolic Pathways
1-[3-(Trifluoromethyl)phenyl]piperazine is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4 . These enzymes facilitate the biotransformation of 1-[3-(Trifluoromethyl)phenyl]piperazine into various metabolites, which can then be excreted from the body. The metabolic pathways of 1-[3-(Trifluoromethyl)phenyl]piperazine are crucial for understanding its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
Within cells and tissues, 1-[3-(Trifluoromethyl)phenyl]piperazine is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, 1-[3-(Trifluoromethyl)phenyl]piperazine interacts with transporters and binding proteins that facilitate its movement within cells . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and overall effects on the body.
Subcellular Localization
The subcellular localization of 1-[3-(Trifluoromethyl)phenyl]piperazine plays a significant role in its activity and function. It is primarily localized in the cytoplasm and can accumulate in specific cellular compartments, such as synaptic vesicles . This localization is facilitated by targeting signals and post-translational modifications that direct 1-[3-(Trifluoromethyl)phenyl]piperazine to specific organelles . Understanding the subcellular localization of 1-[3-(Trifluoromethyl)phenyl]piperazine is crucial for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
La 1-(3-trifluorométhylphényl)pipérazine peut être synthétisée par plusieurs voies. Une méthode courante implique la réaction du chlorhydrate de 1-(3-trifluorométhylphényl)pipérazine avec une base pour obtenir la forme base libre . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le méthanol ou l'éthanol, et peuvent nécessiter un chauffage pour faciliter la réaction . Les méthodes de production industrielle impliquent souvent des synthèses à grande échelle utilisant des conditions réactionnelles similaires, mais avec des paramètres optimisés pour un rendement et une pureté accrus .
Analyse Des Réactions Chimiques
La 1-(3-trifluorométhylphényl)pipérazine subit diverses réactions chimiques, notamment :
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des dérivés halogénés de la 1-(3-trifluorométhylphényl)pipérazine.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour améliorer les vitesses de réaction . Les principaux produits formés à partir de ces réactions dépendent des réactifs et conditions spécifiques utilisés, mais comprennent souvent diverses pipérazines substituées .
Mécanisme D'action
1-(3-Trifluoromethylphenyl)piperazine exerts its effects primarily through its interaction with serotonin receptors. It has affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C . It functions as a full agonist at most of these sites, except for the 5-HT2A receptor, where it acts as a weak partial agonist or antagonist . This interaction leads to the release of serotonin, contributing to its psychoactive effects .
Comparaison Avec Des Composés Similaires
La 1-(3-trifluorométhylphényl)pipérazine est souvent comparée à d'autres dérivés de la pipérazine tels que la méta-chlorophénylpipérazine et la benzylpipérazine . Contrairement à la méta-chlorophénylpipérazine, la 1-(3-trifluorométhylphényl)pipérazine a une affinité insignifiante pour le récepteur 5-HT3 . Elle diffère également de la benzylpipérazine dans son mécanisme d'action et son affinité pour les récepteurs .
Des composés similaires incluent :
- Méta-chlorophénylpipérazine
- Benzylpipérazine
- Méthylènedioxybenzylpipérazine
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMDKMETPPURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165876 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15532-75-9 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15532-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TFMPP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15532-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(α,α,α-trifluoro-3-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4,5-dihydro-1H-imidazol-2-yl)-N-{2-[(4-fluorophenyl)sulfanyl]benzyl}amine](/img/structure/B373949.png)

![N,N-dimethyl-N-{3-[(2-methylphenyl)sulfanyl]-3-phenylpropyl}amine](/img/structure/B373952.png)
![N,N-dimethyl-N-[2-(1-naphthylsulfanyl)benzyl]amine](/img/structure/B373954.png)
![N-{3-[(4-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373955.png)
![N-(4,5-dihydro-1H-imidazol-2-yl)-N-[2-(1-naphthylsulfanyl)benzyl]amine](/img/structure/B373956.png)
![2-{4-[2-(1-Naphthylsulfanyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B373960.png)
![8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373962.png)
![1-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]-2-propanol](/img/structure/B373963.png)
![1-(6,11-Dihydrodibenzo[b,e]oxepin-11-yl)-4-methylpiperazine](/img/structure/B373966.png)


![N,N-dimethyl-N-[2-(phenoxymethyl)benzyl]amine](/img/structure/B373972.png)
